4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile
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Overview
Description
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors like β-ketoesters and amidines, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The ethylcyclopentylamino and methylthio groups can be introduced through nucleophilic substitution reactions.
Final Functionalization: The carbonitrile group can be added using cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: As an intermediate in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile would depend on its specific application. Generally, pyrimidine derivatives exert their effects by interacting with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but lacks the ethylcyclopentylamino group.
2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbonitrile: Similar structure but has a phenylamino group instead of an ethylcyclopentylamino group.
Uniqueness
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the ethylcyclopentylamino group, which may confer specific steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H18N4S |
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Molecular Weight |
262.38 g/mol |
IUPAC Name |
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H18N4S/c1-3-13(6-4-5-7-13)17-11-10(8-14)9-15-12(16-11)18-2/h9H,3-7H2,1-2H3,(H,15,16,17) |
InChI Key |
VHMAMIHFROOYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)NC2=NC(=NC=C2C#N)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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